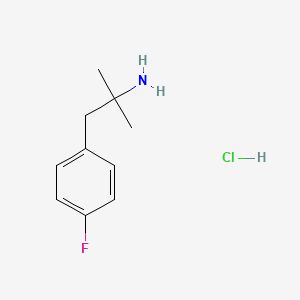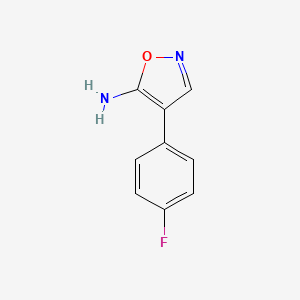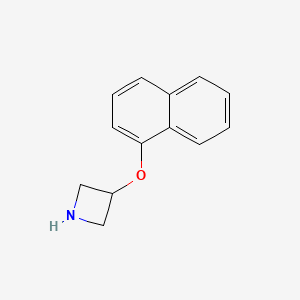
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves several steps, including N-hydroxylation, electrophilic amination, and Michael addition reactions. For instance, the metabolic N-hydroxylation of a psychotomimetic amine by rabbit liver microsomes was investigated, involving the reduction of nitropropene and nitropropane intermediates . Electrophilic amination of 4-fluorophenol with diazenes in the presence of ZrCl4 has been shown to result in the complete removal of the fluorine atom . Another synthesis route involves the Michael addition of nitroalkane anions to methyl cinnamates followed by Curtius degradation .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the conformational analysis and crystal structure of a compound with a 4-fluorophenyl group were determined using NMR and X-ray crystallography, revealing the solid and solution conformations to be similar . Another study characterized the crystal structure of a 2-methylpropan-2-aminium derivative, which included 4-fluorophenyl groups, using X-ray single-crystal determination .
Chemical Reactions Analysis
Chemical reactions involving related compounds include nucleophilic attacks on carbon-carbon double bonds, where primary and secondary amines react with difluoroethene derivatives to produce aminoethene and aminoethane products . The synthesis of a morpholinol derivative from a bromo-fluorophenyl-propanone also involves amination and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various techniques. Thermal stability and phase transitions were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The crystal packing of a 2-methylpropan-2-aminium derivative was found to be stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions .
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
A study by Gao Yu (2014) presented the synthesis, characterization, and X-ray crystal structure of a crystal derived from 1-(4-Fluorophenyl)-2-methylpropan-2-amine, highlighting its potential in materials science due to its stable crystal packing facilitated by hydrogen bonds and π-π stacking interactions (Gao Yu, 2014).
Chemical Reactions and Modifications
Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol with diazenes, achieving complete removal of the fluorine atom and introducing a chlorine atom, indicating the chemical flexibility and reactivity of compounds related to 1-(4-Fluorophenyl)-2-methylpropan-2-amine for synthetic organic chemistry applications (Bombek et al., 2004).
Pharmacokinetics and Drug Development
Teffera et al. (2013) investigated the pharmacokinetics of novel Anaplastic Lymphoma Kinase inhibitors, including derivatives of 1-(4-Fluorophenyl)-2-methylpropan-2-amine, highlighting the importance of understanding hydrolysis-mediated clearance for the development of cancer treatments (Teffera et al., 2013).
Polymer Science
Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction, demonstrating the compound's utility in developing advanced materials for energy applications (Kim et al., 2011).
Antidepressive Activity
Yuan Tao (2012) synthesized a derivative of 1-(4-Fluorophenyl)-2-methylpropan-2-amine and tested its antidepressant activities, indicating the potential of such compounds in developing new treatments for depression (Tao Yuan, 2012).
Safety And Hazards
This involves a description of any hazards associated with the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves a discussion of potential future research directions, such as new applications for the compound or new methods of synthesis.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNVDQWUGUEUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626740 | |
| Record name | 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride | |
CAS RN |
2413-54-9 | |
| Record name | 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)-2-methyl-2-aminopropane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)










